2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride
Description
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride (CAS: 2751615-39-9) is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at the 4-position and a piperidine ring at the 2-position. Its molecular formula is C₁₀H₁₃ClF₃N₃, with a molecular weight of 267.68 g/mol . This compound is primarily used in pharmaceutical research, particularly in kinase inhibitor development, due to its structural similarity to bioactive molecules .
Properties
Molecular Formula |
C10H13ClF3N3 |
|---|---|
Molecular Weight |
267.68 g/mol |
IUPAC Name |
2-piperidin-4-yl-4-(trifluoromethyl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C10H12F3N3.ClH/c11-10(12,13)8-3-6-15-9(16-8)7-1-4-14-5-2-7;/h3,6-7,14H,1-2,4-5H2;1H |
InChI Key |
KVDGFJRYXLJYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves:
- Functionalization of the pyrimidine ring to introduce the trifluoromethyl group at the 4-position.
- Introduction of the piperidin-4-yl substituent at the 2-position via nucleophilic substitution or coupling reactions.
- Formation of the hydrochloride salt for stabilization and isolation.
This general approach is supported by related synthetic procedures for similar pyrimidine derivatives, as well as specific methods for installing trifluoromethyl groups and piperidine substituents.
Preparation of the Pyrimidine Core with Trifluoromethyl Group
One common method to prepare trifluoromethylated pyrimidines starts from uracil or pyrimidine derivatives, followed by trifluoromethylation and chlorination steps:
- Trifluoromethylation of Uracil: Uracil is reacted with sodium trifluoromethanesulfinate (CF3SO2Na) and an organic peroxide such as tert-butyl hydroperoxide in aqueous medium at 40–100°C to yield 5-trifluoromethyluracil (5-TFU).
- Chlorination: The 5-trifluoromethyluracil is then treated with phosphoryl chloride (POCl3) to form 2,4-dichloro-5-trifluoromethylpyrimidine, a key intermediate for further substitution reactions.
This method provides an efficient route to a chlorinated trifluoromethyl pyrimidine intermediate suitable for nucleophilic substitution.
Introduction of the Piperidin-4-yl Group
The piperidin-4-yl substituent is introduced typically by nucleophilic aromatic substitution of the chloro groups on the pyrimidine ring with a piperidine derivative:
- Reaction of 2,4-dichloro-5-trifluoromethylpyrimidine with piperidin-4-yl nucleophiles under reflux conditions in the presence of a base such as N,N-diisopropylethylamine (DIPEA) facilitates substitution at the 2-position.
- Protective groups such as tert-butyl carbamates on the piperidine nitrogen may be employed during the reaction to control selectivity and improve yields.
- After substitution, deprotection steps and salt formation with hydrochloric acid yield the hydrochloride salt of 2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine.
Representative Synthetic Procedure
A representative synthesis based on literature includes:
| Step | Reaction Description | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Trifluoromethylation of uracil to 5-trifluoromethyluracil | Sodium trifluoromethanesulfinate, tert-butyl hydroperoxide, 40–100°C, aqueous | Efficient, scalable |
| 2 | Chlorination to 2,4-dichloro-5-trifluoromethylpyrimidine | Phosphoryl chloride, reflux | Key intermediate |
| 3 | Nucleophilic substitution with tert-butyl 4-aminopiperidine-1-carboxylate | Reflux, DIPEA base | Selective substitution at 2-position |
| 4 | Deprotection and hydrochloride salt formation | Acidic conditions (HCl), reflux | Final compound isolated as hydrochloride salt |
Alternative and Supporting Synthetic Routes
- Bromination and Coupling Route: Starting from 2-methylpyrimidine, bromination at the 5-position followed by coupling with N-benzyl piperidine derivatives, subsequent deprotection and hydrogenation steps afford piperidinyl pyrimidines. Although this route is described for 2-methyl-5-(piperidin-4-yl)pyrimidine, similar strategies could be adapted for trifluoromethyl-substituted analogues.
- Reduction of Piperidin-4-ones: Some methods describe the synthesis of substituted piperidin-4-ones as intermediates, which can be selectively reduced to piperidines with desired substitution patterns. These methods utilize tetrahydropyridinylidene salts as precursors and allow for the introduction of various substituents, potentially including trifluoromethyl groups on the pyrimidine ring.
Analytical and Purification Considerations
- Purification is commonly achieved by silica gel column chromatography after each major step.
- The hydrochloride salt form enhances compound stability and facilitates crystallization.
- Characterization includes molecular weight confirmation (approx. 281.7 g/mol for the hydrochloride), NMR, and mass spectrometry.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Trifluoromethylation + Chlorination + Piperidine substitution | Uracil | CF3SO2Na, POCl3, piperidin-4-yl amines | Electrophilic substitution, nucleophilic aromatic substitution | Efficient, scalable, well-documented | Requires careful control of reaction conditions |
| Bromination + Coupling + Hydrogenation | 2-Methylpyrimidine | N-benzyl piperidine ketone, n-butyllithium, Pd/C | Organometallic coupling, hydrogenation | Good yields, adaptable | Multi-step, requires sensitive reagents |
| Reduction of Piperidin-4-ones | Tetrahydropyridinylidene salts | Various reducing agents | Selective reduction | Access to diverse derivatives | Less direct for this specific compound |
Research Findings and Perspectives
- The synthetic routes described have been validated in research contexts for producing pyrimidine derivatives with piperidine and trifluoromethyl groups, which are important for developing pharmaceutical agents targeting metabolic diseases.
- Optimization of reaction conditions such as temperature, solvent, and base is critical to maximize yield and purity.
- Future research may focus on developing more direct, high-yielding methods, possibly employing catalytic trifluoromethylation or alternative coupling strategies.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Trifluoromethyl vs. Methyl/Hydrogen
2-(Piperidin-4-yl)pyrimidine Hydrochloride (QA-3860)
- CAS : 690261-64-4
- Molecular Formula : C₉H₁₄ClN₃
- Molecular Weight : ~199.45 g/mol
- Key Difference : Lacks the trifluoromethyl group at the pyrimidine 4-position.
- Impact : Reduced lipophilicity and metabolic stability compared to the target compound. The absence of the electron-withdrawing CF₃ group may decrease binding affinity in hydrophobic pockets of enzymes like kinases .
4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride (CAS 944903-10-0)
- Molecular Formula : C₁₀H₁₆ClN₃
- Molecular Weight : ~213.45 g/mol
- Key Difference : Substitution with a methyl group instead of trifluoromethyl.
Positional Isomerism: Pyrimidine Substitution Patterns
4-(4-Piperidinyl)pyrimidine Dihydrochloride (HA-8279)
- CAS : 1185304-08-8
- Molecular Formula : C₉H₁₄Cl₂N₃
- Key Difference : Piperidine attached at the pyrimidine 4-position instead of 2-position.
- Impact : Altered spatial orientation may affect binding to targets. For example, kinase inhibitors often require precise substituent positioning for optimal activity .
Complex Derivatives: Extended Functional Groups
Risperidone Related Compound G (CAS 152542-00-2)
- Molecular Formula : C₂₃H₂₈FN₃O₃·HCl
- Key Difference : Incorporates a benzothiophene and additional cyclic systems.
- Impact : Increased structural complexity broadens pharmacological activity but reduces synthetic accessibility compared to the simpler pyrimidine-piperidine scaffold .
LY2409881 Hydrochloride
Fluorinated Analogs: Role of Trifluoromethyl
4-Methyl-1-(4-Amino-2-trifluoromethylphenyl)piperidine Dihydrochloride (CAS 1189494-84-5)
Physicochemical and Pharmacological Data
*Estimated logP values based on substituent contributions.
Biological Activity
2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidinehydrochloride is a synthetic compound notable for its unique structure, which combines a piperidine moiety with a trifluoromethyl-substituted pyrimidine. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H15ClF3N3, with a molar mass of 281.71 g/mol. Its structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClF3N3 |
| Molar Mass | 281.71 g/mol |
| CAS Number | 1360437-68-8 |
The trifluoromethyl group enhances the compound's reactivity and biological activity, making it a candidate for various therapeutic applications.
Research indicates that this compound interacts with specific molecular targets, modulating their activity to produce desired biological effects. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development efforts.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity through mechanisms involving apoptosis induction and cytotoxicity in various cancer cell lines. For instance, it has been shown to have better cytotoxicity than traditional chemotherapeutics in certain tumor models, indicating its potential as an effective anticancer agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . It appears to inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with piperidine and pyrimidine structures, providing insights into the structure-activity relationships (SAR) that govern their efficacy.
- Study on TRPV1 Receptor Antagonism : A related study identified pyridinylpiperazine derivatives as TRPV1 receptor ligands, which are involved in pain signaling pathways. This suggests that similar compounds could be developed as analgesics .
- Cancer Therapy Exploration : Research indicates that piperidine derivatives can enhance the binding affinity to cancer-related targets, leading to improved therapeutic outcomes in various cancer models .
- Alzheimer's Disease Treatment : Some derivatives have shown promise in targeting cholinesterase enzymes, which are critical in Alzheimer's disease pathology .
Summary of Biological Activities
| Activity Type | Evidence/Findings |
|---|---|
| Anticancer | Induces apoptosis; higher cytotoxicity than controls |
| Anti-inflammatory | Inhibits inflammatory pathways |
| Pain Modulation | Potential TRPV1 receptor antagonism |
| Neuroprotection | Cholinesterase inhibition for Alzheimer's treatment |
Q & A
Q. What are the optimal synthetic routes for 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Pyrimidine Core Formation : Condensation of trifluoromethyl-substituted pyrimidine precursors with piperidine derivatives under acidic/basic conditions. (ii) Salt Preparation : Conversion to the hydrochloride salt via crystallization in polar solvents (e.g., ethanol/water mixtures) to enhance solubility .
- Optimization : Use design of experiments (DoE) to adjust parameters (temperature, stoichiometry, pH) and maximize yield. Reaction monitoring via TLC or HPLC is critical for intermediate purity .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and salt formation.
- Mass Spectrometry (MS) : High-resolution MS for molecular ion confirmation.
- X-ray Diffraction (XRD) : Resolves stereochemical ambiguities in the piperidine ring .
- Elemental Analysis : Validates hydrochloride salt stoichiometry .
Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?
- Methodological Answer :
- Solubility : Hydrochloride salts improve aqueous solubility, enabling biological assays in PBS or DMEM. Pre-screen solvents (DMSO, ethanol) for compatibility with downstream applications .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions. Use HPLC to quantify degradation products .
Advanced Research Questions
Q. What reaction mechanisms govern the trifluoromethyl group's reactivity in this compound, and how can computational modeling aid in predicting byproducts?
- Methodological Answer :
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group stabilizes intermediates in nucleophilic aromatic substitution. Density Functional Theory (DFT) calculations can map transition states and predict regioselectivity .
- Byproduct Mitigation : Use quantum chemical software (e.g., Gaussian) to simulate competing pathways and optimize reaction conditions (e.g., catalyst choice) .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity against neurological targets?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the pyrimidine 5-position or piperidine nitrogen.
- Biological Assays : Pair receptor-binding assays (e.g., dopamine D2 receptor) with molecular dynamics simulations to correlate structural modifications with affinity changes .
Q. How can contradictions in reported bioactivity data (e.g., conflicting IC50 values) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate results using multiple methods (e.g., fluorescence polarization vs. radioligand binding).
- Buffer Conditions : Control pH and ionic strength to minimize assay variability.
- Batch Consistency : Ensure compound purity (>95% via HPLC) and exclude hygroscopic degradation .
Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., piperidine coupling).
- Crystallization Optimization : Use anti-solvent addition (e.g., diethyl ether) to enhance salt purity .
Q. How can in vitro findings be translated to in vivo models for pharmacokinetic profiling?
- Methodological Answer :
- ADME Studies : Perform hepatic microsomal stability assays and plasma protein binding tests.
- Pharmacokinetic Modeling : Use tools like GastroPlus to predict bioavailability and dosing regimens .
Q. What computational approaches are suitable for identifying putative biological targets?
- Methodological Answer :
- Molecular Docking : Screen against target libraries (e.g., GPCRdb) using AutoDock Vina.
- Pharmacophore Modeling : Align electrostatic/hydrophobic features with known active compounds .
Q. How does stereochemistry at the piperidine ring influence biological activity, and what chiral analysis methods are recommended?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration.
- Biological Testing : Compare enantiomer activity in receptor-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
